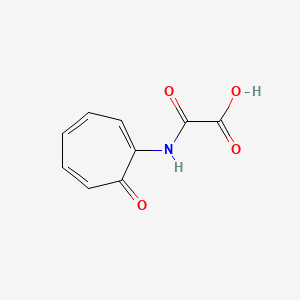
N-Troponyloxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Troponyloxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiallergic Activity
One of the primary applications of N-Troponyloxamic acid is its potential as an antiallergic agent . Research has demonstrated that various derivatives of this compound exhibit significant antianaphylactic activity. In a study conducted on passive paw anaphylaxis in rats, certain esters derived from this compound showed oral activity, indicating their potential for therapeutic use in allergic reactions . The relationship between the structural characteristics of these compounds and their biological activity has been a focus of investigation, suggesting that modifications to the molecular structure can enhance efficacy .
Antimicrobial Properties
This compound and its derivatives have also been evaluated for their antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Their mechanisms often involve interference with bacterial cell wall synthesis or disruption of metabolic processes . This makes them promising candidates for developing new antibiotics, especially in light of rising antibiotic resistance.
Anticancer Applications
The anticancer potential of this compound is another area of active research. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro. For example, compounds containing this moiety have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for inhibiting tumor growth . The mechanisms proposed include induction of apoptosis and inhibition of specific kinases involved in tumor progression .
Molecular Docking Studies
Molecular modeling and docking studies have been employed to understand the interactions between this compound derivatives and biological targets at the molecular level. These studies provide insights into how structural modifications can enhance binding affinity to target proteins, potentially leading to improved therapeutic outcomes . For instance, docking studies have highlighted specific amino acid interactions that are crucial for the bioactivity of synthesized compounds.
Case Study 1: Antiallergic Activity Evaluation
In a controlled study, several derivatives of this compound were synthesized and tested for their antiallergic properties using animal models. The results indicated that certain esters had a significant impact on reducing allergic responses compared to control groups, suggesting a viable pathway for developing new antiallergic medications .
Case Study 2: Antimicrobial Efficacy
A series of this compound derivatives were screened against common pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited potent antimicrobial activity, outperforming traditional antibiotics in specific assays .
特性
CAS番号 |
65425-79-8 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC名 |
2-oxo-2-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-5-3-1-2-4-6(7)10-8(12)9(13)14/h1-5H,(H,13,14)(H,10,11,12) |
InChIキー |
JWMCYMFRBJEIIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC(=O)C(=O)O |
正規SMILES |
C1=CC=C(C(=O)C=C1)NC(=O)C(=O)O |
Key on ui other cas no. |
65425-79-8 |
同義語 |
N-troponyloxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















